1-[4-(Pentyloxy)phenyl]pentan-1-one
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Overview
Description
1-[4-(Pentyloxy)phenyl]pentan-1-one is an organic compound characterized by a phenyl ring substituted with a pentyloxy group and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Pentyloxy)phenyl]pentan-1-one can be synthesized through a Friedel-Crafts acylation reaction. This involves the acylation of 4-pentyloxybenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pentyloxy)phenyl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-[4-(Pentyloxy)phenyl]pentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]pentan-1-one involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile. Additionally, the ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts .
Comparison with Similar Compounds
1-Phenyl-1-pentanone: Similar structure but lacks the pentyloxy group.
4-Methyl-1-phenylpentan-1-one: Contains a methyl group instead of a pentyloxy group.
Uniqueness: 1-[4-(Pentyloxy)phenyl]pentan-1-one is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93156-87-7 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C16H24O2/c1-3-5-7-13-18-15-11-9-14(10-12-15)16(17)8-6-4-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
WZONDNBZNCKNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCC |
Origin of Product |
United States |
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